tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride
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Overview
Description
The compound “tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features multiple functional groups, including amides, carbamates, and amino groups, which contribute to its diverse reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tetrahydronaphthalenyl group: This step may involve coupling reactions such as amide bond formation.
Attachment of the cyclohexyl group: This can be done through selective functionalization and coupling reactions.
Final assembly:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve:
Optimization of reaction conditions: Temperature, pressure, solvents, and catalysts.
Purification techniques: Crystallization, chromatography, and recrystallization.
Quality control: Ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents.
Major Products
Oxidation products: Oxo derivatives.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression.
Disrupting cellular processes: Leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate
- **tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity and reactivity compared to similar compounds.
Properties
Molecular Formula |
C32H50ClN5O5 |
---|---|
Molecular Weight |
620.2 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C32H49N5O5.ClH/c1-20(36(5)31(41)42-32(2,3)4)28(38)35-27(22-13-7-6-8-14-22)30(40)37-19-23(33)18-26(37)29(39)34-25-17-11-15-21-12-9-10-16-24(21)25;/h9-10,12,16,20,22-23,25-27H,6-8,11,13-15,17-19,33H2,1-5H3,(H,34,39)(H,35,38);1H/t20-,23-,25+,26-,27-;/m0./s1 |
InChI Key |
XWVNETXEAKCZET-CZNZTGDVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2C[C@H](C[C@H]2C(=O)N[C@@H]3CCCC4=CC=CC=C34)N)N(C)C(=O)OC(C)(C)C.Cl |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)N)N(C)C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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